

# Spectroscopic Profile of 2-Azidopyridine: A Technical Guide

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## Compound of Interest

Compound Name: 2-Azidopyridine

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This technical guide provides an in-depth overview of the spectroscopic data for **2-azidopyridine**, a versatile building block in medicinal chemistry and materials science. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting key data in a structured format and outlining the experimental protocols for acquiring such data.

## Core Spectroscopic Data

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and IR spectroscopy for **2-azidopyridine**.

## Nuclear Magnetic Resonance (NMR) Data

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Azidopyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.20	ddd	5.0, 2.0, 0.9	H-6
7.75	ddd	8.5, 7.3, 2.0	H-4
7.10	dd	8.5, 0.9	H-3
7.03	ddd	7.3, 5.0, 1.0	H-5

Solvent:  $\text{CDCl}_3$ , Reference: TMS at 0 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Azidopyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
156.5	C-2
148.1	C-6
138.9	C-4
120.3	C-5
115.8	C-3

Solvent:  $\text{CDCl}_3$ , Reference:  $\text{CDCl}_3$  at 77.16 ppm.

## Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for **2-Azidopyridine**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2130	Strong	Asymmetric stretch (vas) of the azide group (-N <sub>3</sub> )
1585	Medium	C=N stretching vibration of the pyridine ring
1560	Medium	C=C stretching vibration of the pyridine ring
1460	Strong	C=C, C=N stretching vibrations of the pyridine ring
1425	Strong	C=C, C=N stretching vibrations of the pyridine ring
1280	Medium	In-plane C-H bending
1145	Medium	In-plane C-H bending
770	Strong	Out-of-plane C-H bending

Sample preparation: KBr pellet or as a thin film.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are crucial for reproducibility and accurate interpretation.

### NMR Spectroscopy Protocol

#### 1. Sample Preparation:

- A solution of **2-azidopyridine** (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration ( $\delta = 0.00$  ppm).

#### 2. <sup>1</sup>H NMR Spectroscopy:

- $^1\text{H}$  NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.
- Standard acquisition parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

### 3. $^{13}\text{C}$ NMR Spectroscopy:

- $^{13}\text{C}$  NMR spectra are recorded on the same spectrometer, typically at a frequency of 75, 100, or 125 MHz.
- Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
- A wider spectral width (e.g., 0-200 ppm) is used. Due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay may be required.

## Infrared (IR) Spectroscopy Protocol

### 1. Sample Preparation:

- KBr Pellet Method: A small amount of **2-azidopyridine** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, approximately 100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Thin Film Method (for liquids or low-melting solids): A drop of the sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

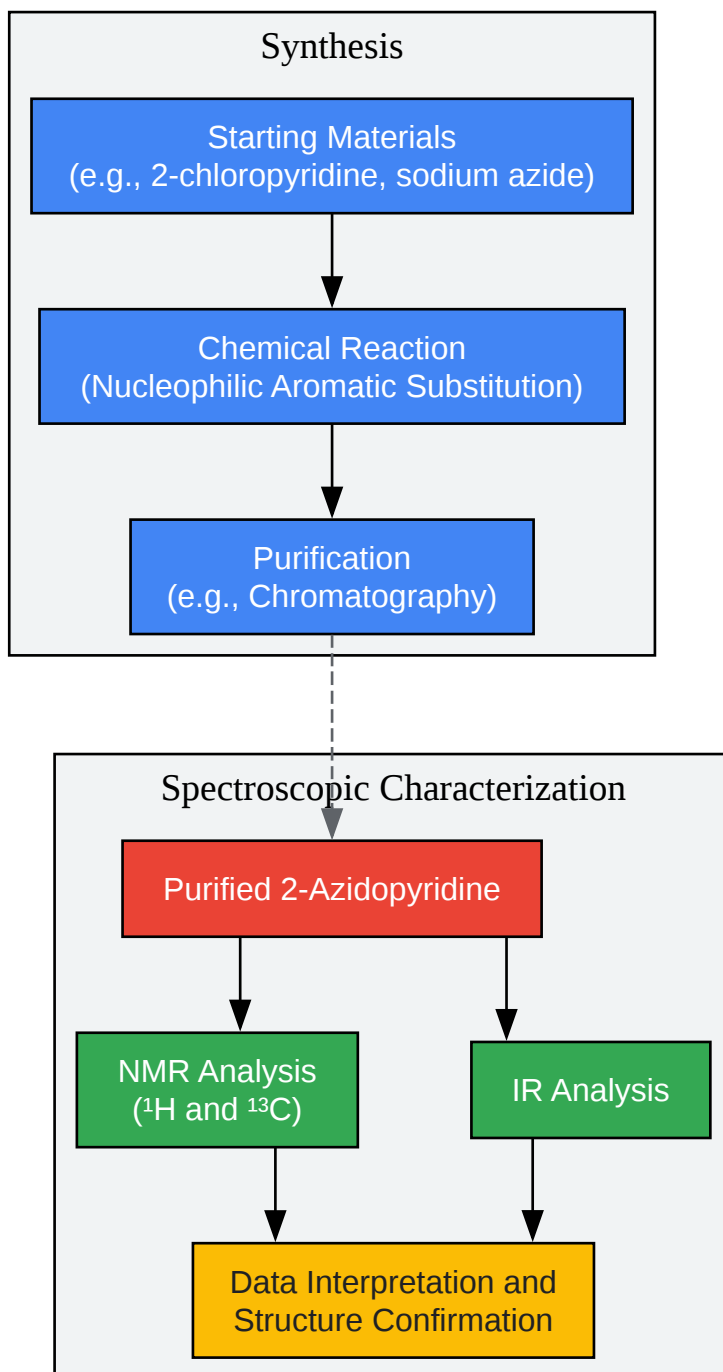
### 2. Data Acquisition:

- The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum.
- The spectrum is typically scanned over the mid-infrared range ( $4000\text{-}400\text{ cm}^{-1}$ ).

- Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis and subsequent spectroscopic characterization of **2-azidopyridine**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **2-azidopyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Azidopyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1249355#spectroscopic-data-of-2-azidopyridine-nmr-ir\]](https://www.benchchem.com/product/b1249355#spectroscopic-data-of-2-azidopyridine-nmr-ir)

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